Tert-butyl 4-bromo-3,5-dihydroxybenzoate
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Overview
Description
Tert-butyl 4-bromo-3,5-dihydroxybenzoate is an organic compound with the molecular formula C11H13BrO4. It is a derivative of benzoic acid, featuring a tert-butyl ester group, a bromine atom, and two hydroxyl groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-bromo-3,5-dihydroxybenzoate typically involves the esterification of 4-bromo-3,5-dihydroxybenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane, with a strong acid like sulfuric acid or p-toluenesulfonic acid as the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-bromo-3,5-dihydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under mild conditions with the use of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl groups.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include quinones or other oxidized forms of the compound.
Ester Hydrolysis: The major product is 4-bromo-3,5-dihydroxybenzoic acid.
Scientific Research Applications
Tert-butyl 4-bromo-3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-bromo-3,5-dihydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3,5-dihydroxybenzoic acid: Lacks the tert-butyl ester group, making it more hydrophilic.
Tert-butyl 4-bromo-3,5-dihydroxybenzamide: Contains an amide group instead of an ester, altering its reactivity and solubility.
Tert-butyl 4-bromo-3,5-dihydroxybenzyl alcohol: Features a hydroxymethyl group instead of an ester, affecting its chemical properties.
Uniqueness
Tert-butyl 4-bromo-3,5-dihydroxybenzoate is unique due to the presence of both the tert-butyl ester and bromine substituents, which confer distinct reactivity and solubility properties. These features make it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
IUPAC Name |
tert-butyl 4-bromo-3,5-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-11(2,3)16-10(15)6-4-7(13)9(12)8(14)5-6/h4-5,13-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHBFGFVDUSGRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C(=C1)O)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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